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Glutamyl-norvaline - 71133-09-0

Glutamyl-norvaline

Catalog Number: EVT-8536667
CAS Number: 71133-09-0
Molecular Formula: C10H18N2O5
Molecular Weight: 246.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glutamyl-norvaline can be synthesized enzymatically or through chemical methods. The primary source of its synthesis involves the use of enzymes such as gamma-glutamyltranspeptidase, which catalyzes the formation of gamma-glutamyl dipeptides from glutamic acid and other amino acids, including norvaline. This compound is classified under gamma-glutamyl peptides, which are characterized by the presence of a gamma-carboxyl group from glutamic acid linked to another amino acid.

Synthesis Analysis

Methods and Technical Details

The synthesis of glutamyl-norvaline can be achieved through enzymatic methods that utilize specific enzymes to facilitate the reaction between glutamic acid and norvaline. One notable method involves:

  • Enzymatic Synthesis: Using gamma-glutamyltranspeptidase, an enzyme that catalyzes the transfer of the gamma-glutamyl group from one amino acid to another. The optimal conditions for this reaction typically include:
    • Substrates: 20 mM glutamic acid and 300 mM norvaline.
    • Enzyme Concentration: Approximately 0.04 U/ml.
    • pH Level: Around 10.
    • Temperature: Incubation at 37 degrees Celsius for several hours to maximize yield.

This method has shown a high yield for similar compounds, suggesting that glutamyl-norvaline can be synthesized efficiently under controlled conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of glutamyl-norvaline consists of a glutamic acid moiety linked via a peptide bond to norvaline. The structural formula can be represented as follows:

  • Chemical Formula: C₁₃H₁₈N₂O₄
  • Molecular Weight: Approximately 270.29 g/mol

The structure features:

  • A gamma-carboxylic acid group from glutamic acid.
  • An aliphatic side chain from norvaline, contributing to its unique properties.
Chemical Reactions Analysis

Reactions and Technical Details

Glutamyl-norvaline participates in various biochemical reactions, primarily involving enzymatic transformations. Key reactions include:

  • Transpeptidation: The process where the gamma-carboxyl group of glutamic acid is transferred to norvaline, forming the dipeptide. This reaction is facilitated by enzymes such as gamma-glutamyltranspeptidase.
  • Hydrolysis: Under certain conditions, glutamyl-norvaline can undergo hydrolysis, breaking down into its constituent amino acids.

These reactions are crucial for understanding how glutamyl-norvaline can be utilized in food processing and flavor enhancement.

Mechanism of Action

Process and Data

The mechanism by which glutamyl-norvaline exerts its effects is primarily related to its interaction with taste receptors in the human body. Specifically:

  • Kokumi Effect: Glutamyl-norvaline enhances the perception of taste by activating calcium-sensing receptors (CaSR) on taste bud cells. This interaction not only intensifies flavors but also contributes to a lingering mouthfeel.
  • Sensory Characteristics: Research indicates that compounds like glutamyl-norvaline can enhance savory flavors in food products, making them more palatable.

Data supporting these mechanisms have been gathered through sensory analysis and receptor binding studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glutamyl-norvaline exhibits several notable physical and chemical properties:

These properties make it suitable for various applications in food science.

Applications

Scientific Uses

Glutamyl-norvaline has several applications across different fields:

Properties

CAS Number

71133-09-0

Product Name

Glutamyl-norvaline

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxybutyl]amino]-5-oxopentanoic acid

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C10H18N2O5/c1-2-3-7(10(16)17)12-8(13)5-4-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1

InChI Key

LIOSSUQSHOGXEF-BQBZGAKWSA-N

Solubility

Freely soluble

Canonical SMILES

CCCC(C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

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